molecular formula C8H7FO2 B1305162 1-(4-Fluorophenyl)-2-hydroxyethanone CAS No. 403-31-6

1-(4-Fluorophenyl)-2-hydroxyethanone

Cat. No. B1305162
CAS RN: 403-31-6
M. Wt: 154.14 g/mol
InChI Key: CCNZMIDUTPQMIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the coupling of fluorinated ketones with various aromatic or heteroaromatic compounds. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Similarly, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was achieved by reacting phenol with hexafluoroacetone, using mesitylene as a solvent and methanesulfonic acid as a catalyst . These methods demonstrate the versatility of fluorinated compounds in creating novel materials with potential applications in various fields.

Molecular Structure Analysis

The molecular structure and stability of fluorinated compounds are often investigated using various analytical techniques. For example, the optimized molecular structure and vibrational frequencies of a fluorophenyl-dihydropyrazol compound were studied both experimentally and theoretically, with the geometrical parameters aligning with X-ray diffraction (XRD) data . Charge density studies of crystalline fluorophenyl compounds have also been carried out, revealing weak intermolecular interactions such as C-H...O, C-H...π, π...π, C-H...F, and C-F...F-C, which contribute to the stability of the crystal lattice .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often associated with the presence of electronegative fluorine atoms, which can influence the chemical behavior of the molecule. For instance, the carbonyl group in a fluorophenyl compound was identified as the most reactive part due to its negative charge, as evidenced by molecular electrostatic potential (MEP) analysis . This reactivity is crucial for the compound's potential inhibitory activity against enzymes and its role in nonlinear optics.

Physical and Chemical Properties Analysis

Fluorinated compounds exhibit a range of physical and chemical properties that make them suitable for various applications. The fluorinated polyimides derived from the synthesized diamine monomer displayed good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The phase transition temperatures and thermodynamic parameters of polymers based on fluorinated hydroxyphenyl ethanes were found to decrease with the increasing breadth of the molecules, which correlates with trends observed in low molar mass liquid crystals . Additionally, the potential of fluorinated compounds in creating organic fluoro-containing polymers is highlighted by the presence of easily deprotonated alcoholic and phenolic hydroxyl groups .

Scientific Research Applications

Resolution in Medicinal Chemistry

  • Use in Stereoselective Synthesis : A study focused on the resolution of the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, a compound related to 1-(4-Fluorophenyl)-2-hydroxyethanone, which is used in medicinal chemistry. The research delved into the chromatographic separation and asymmetric synthesis of enantiomers for therapeutic applications (Tucker & Chesterson, 1988).

Magnetic Properties in Inorganic Chemistry

  • Study of Magnetic Properties : Another study explored the structure and magnetic properties of manganese(III) compounds involving meso-tetrakis(2-fluorophenyl)porphinatomanganese(II), demonstrating applications in the field of inorganic chemistry (Brandon et al., 1998).

Polymer Chemistry

  • Synthesis in Polymer Chemistry : The compound's utility extends to polymer chemistry, where it's used in synthesizing novel bisphenol monomers for high molecular weight linear poly(arylene ether sulfone)s, indicating applications in materials science and engineering (Li et al., 2006).

Safety and Hazards

Safety data sheets for similar compounds suggest that they can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for 1-(4-Fluorophenyl)-2-hydroxyethanone are not available, research on similar compounds suggests potential applications in various areas of science . For instance, a study on a fluorinated pyrazole suggested its potential as a nonlinear optical material .

properties

IUPAC Name

1-(4-fluorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNZMIDUTPQMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384610
Record name 1-(4-Fluorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-hydroxyethanone

CAS RN

403-31-6
Record name 1-(4-Fluorophenyl)-2-hydroxyethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a stirred solution of 4′-fluoroacetophenone (1.15 g, 8.32 mmol) in acetonitrile (42 ml) was treated with [bis(trifluoroacetoxy)iodo]benzene (7.16 g, 16.6 mmol) followed by water (8.3 ml) and trifluoroacetic acid (1.3 ml). The resultant solution was heated under reflux for 2 hr before standing overnight at ambient temperature. The solvent was then removed in vacuo; water (30 ml) was added and the mixture extracted with dichloromethane (3×30 ml). The combined extracts were washed with saturated sodium hydrogen carbonate solution (30 ml) followed by brine (30 ml) and dried (MgSO4). The solvent was removed in vacuo to give the crude 1-(4-fluorophenyl)-2-hydroxyethanone which was purified by flash chromatography (silica) eluting with ethyl acetate and 40°-60° C. petroleum ether (3:1) to give a white solid (0.55 g).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
7.16 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2 g of 2-bromo-1-(4-fluorophenyl)ethanone, and 6 eq of sodium formate in 15 mL of Ethanol/Water are irradiated under microwave for 5 min at 150° C., 11 bars. After filtration and evaporation of ethanol, water is added. The expected product is isolated by filtration
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Ethanol Water
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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